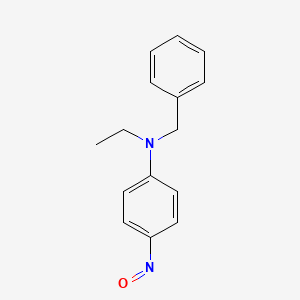

N-benzyl-N-ethyl-4-nitrosoaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N-ethyl-4-nitrosoaniline is an organic compound with the molecular formula C15H16N2O It belongs to the class of aromatic amines and is characterized by the presence of a nitroso group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-benzyl-N-ethyl-4-nitrosoaniline can be synthesized through a multi-step process involving the reaction of benzylamine with ethylamine and subsequent nitrosation. The general synthetic route involves:

Formation of N-benzyl-N-ethylamine: Benzylamine is reacted with ethylamine under controlled conditions to form N-benzyl-N-ethylamine.

Nitrosation: The resulting N-benzyl-N-ethylamine is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group at the para position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-N-ethyl-4-nitrosoaniline undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products Formed

Oxidation: Formation of N-benzyl-N-ethyl-4-nitroaniline.

Reduction: Formation of N-benzyl-N-ethyl-4-aminophenylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-benzyl-N-ethyl-4-nitrosoaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-benzyl-N-ethyl-4-nitrosoaniline involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that interact with cellular components. The pathways involved may include the modulation of enzyme activity and the generation of reactive oxygen species.

Comparación Con Compuestos Similares

Similar Compounds

N-benzyl-N-ethyl-4-nitroaniline: Similar structure but with a nitro group instead of a nitroso group.

N-benzyl-N-ethyl-4-aminophenylamine: Similar structure but with an amino group instead of a nitroso group.

Uniqueness

N-benzyl-N-ethyl-4-nitrosoaniline is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential applications. The nitroso group allows for specific redox reactions and interactions that are not possible with nitro or amino derivatives.

Actividad Biológica

N-benzyl-N-ethyl-4-nitrosoaniline is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature regarding its synthesis, biological effects, and structural characteristics, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a nitroso derivative of aniline, characterized by the presence of a nitroso group (-NO) attached to the para position of the aniline ring. The synthesis typically involves the nitrosation of N-benzyl-N-ethyl-aniline under controlled conditions, which can yield high purity and good yields of the desired product.

Synthesis Overview:

- Starting Material: N-benzyl-N-ethyl-aniline

- Reagent: Sodium nitrite (NaNO2) in acidic medium

- Conditions: Typically performed at low temperatures to control the reaction and minimize side products.

Antimicrobial Properties

Research has indicated that nitrosoanilines, including this compound, exhibit varying degrees of antimicrobial activity. The biological activity often correlates with the structure of the compound, particularly the substituents on the aniline ring. For instance, studies have shown that modifications in the nitroso group can enhance or reduce antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Cytotoxicity and Toxicological Studies

While this compound shows promise as an antimicrobial agent, its cytotoxic effects have also been a subject of investigation. Studies have indicated that this compound can induce cytotoxicity in certain cell lines, raising concerns about its safety profile for therapeutic use. The cytotoxic effects are often assessed using standard assays such as MTT or LDH release assays .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 25 | MTT |

| HepG2 | 30 | LDH Release |

| A549 | 40 | MTT |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Variations in substituents on the benzene ring can lead to changes in both potency and selectivity against various biological targets. For example, studies indicate that electron-withdrawing groups enhance antimicrobial activity while electron-donating groups may reduce it .

Key Findings:

- Electron-Withdrawing Groups: Increase activity against microbial strains.

- Steric Hindrance: Modifications that introduce steric bulk can diminish binding affinity to biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Study on Antimicrobial Efficacy: A recent study demonstrated that derivatives of nitrosoanilines could effectively inhibit growth in multi-drug resistant bacterial strains, suggesting potential for development as new antibiotics.

- Cytotoxicity Assessment: Another investigation assessed cytotoxic effects on cancer cell lines, revealing that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

Propiedades

IUPAC Name |

N-benzyl-N-ethyl-4-nitrosoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16-18)9-11-15/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGGWRMSLJLLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701130 |

Source

|

| Record name | N-Benzyl-N-ethyl-4-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130286-67-8 |

Source

|

| Record name | N-Benzyl-N-ethyl-4-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.